5,5-difluorospiro[2.3]hexane-1-carboxylic acid
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Overview
Description
5,5-Difluorospiro[2.3]hexane-1-carboxylic acid: is a chemical compound with the molecular formula C7H8F2O2 and a molecular weight of 162.13 g/mol . This compound is characterized by the presence of a spirocyclic structure, which includes a hexane ring fused to a cyclopropane ring, with two fluorine atoms attached to the spiro carbon and a carboxylic acid group at the 1-position . The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a cyclization reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorospiro[2.3]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 5,5-Difluorospiro[2.3]hexane-1-carboxylic acid is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5,5-difluorospiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms and the spirocyclic structure contribute to its binding affinity and specificity towards certain enzymes and receptors . The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity . The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
1,1-Difluorospiro[2.3]hexane-5-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position of the carboxylic acid group.
5,5-Difluorospiro[2.3]hexane-2-carboxylic acid: This compound also has a spirocyclic structure with fluorine atoms but differs in the position of the carboxylic acid group.
Uniqueness: 5,5-Difluorospiro[2.3]hexane-1-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 1-position, which influences its chemical reactivity and biological activity . The presence of two fluorine atoms at the spiro carbon also contributes to its distinct properties .
Properties
CAS No. |
2303040-09-5 |
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Molecular Formula |
C7H8F2O2 |
Molecular Weight |
162.13 g/mol |
IUPAC Name |
5,5-difluorospiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)2-6(3-7)1-4(6)5(10)11/h4H,1-3H2,(H,10,11) |
InChI Key |
HWBRQJXXPQMTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC(C2)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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